
N-(1-(2-Methoxyethyl)cyclopentyl)thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2-Methoxyethyl)cyclopentyl)thietan-3-amine: is an organic compound that features a cyclopentyl ring, a thietan ring, and a methoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(2-Methoxyethyl)cyclopentyl)thietan-3-amine typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions.
Formation of the Thietan Ring: The thietan ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietan ring to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: N-(1-(2-Methoxyethyl)cyclopentyl)thietan-3-amine is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of sulfur-containing compounds with biological molecules.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(1-(2-Methoxyethyl)cyclopentyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Thietan-3-amine: A simpler analog with a similar thietan ring structure.
Cyclopentylamine: Lacks the thietan and methoxyethyl groups but shares the cyclopentyl ring.
Methoxyethylamine: Contains the methoxyethyl group but lacks the cyclopentyl and thietan rings.
Uniqueness: N-(1-(2-Methoxyethyl)cyclopentyl)thietan-3-amine is unique due to the combination of its cyclopentyl, thietan, and methoxyethyl groups, which confer distinct chemical and biological properties not found in simpler analogs.
特性
分子式 |
C11H21NOS |
|---|---|
分子量 |
215.36 g/mol |
IUPAC名 |
N-[1-(2-methoxyethyl)cyclopentyl]thietan-3-amine |
InChI |
InChI=1S/C11H21NOS/c1-13-7-6-11(4-2-3-5-11)12-10-8-14-9-10/h10,12H,2-9H2,1H3 |
InChIキー |
TUECAKMWVLZTFT-UHFFFAOYSA-N |
正規SMILES |
COCCC1(CCCC1)NC2CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B13323024.png)
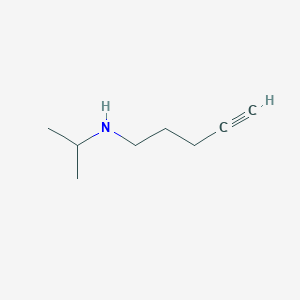
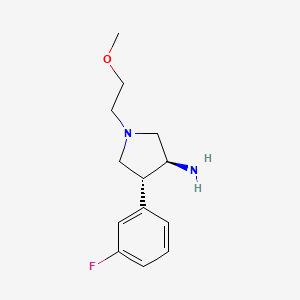
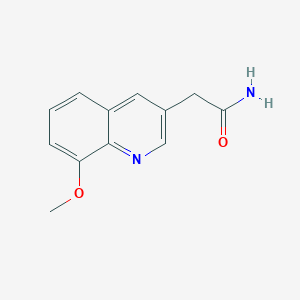
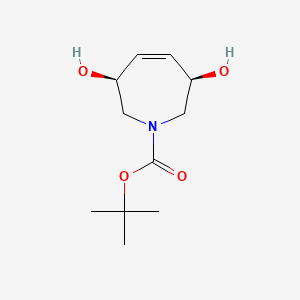
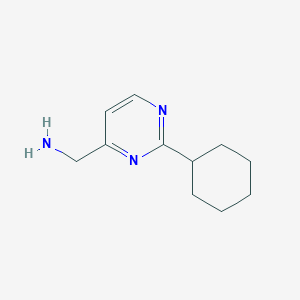
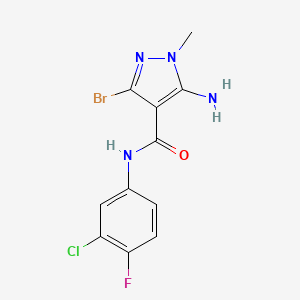
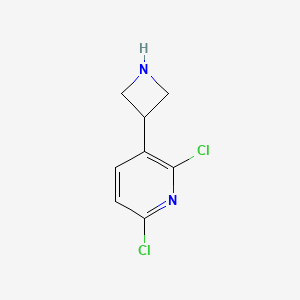
![2-{[(2,3-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13323089.png)
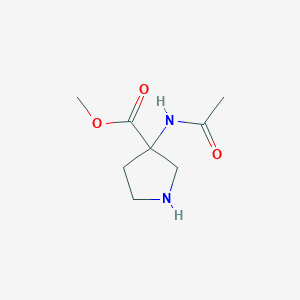
![4-Chloro-1-[(cyclopentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13323099.png)
![(4S)-2-Oxa-7-azabicyclo[2.2.1]heptane-3,5-dione](/img/structure/B13323100.png)
